3-Bromothioanisole

Übersicht

Beschreibung

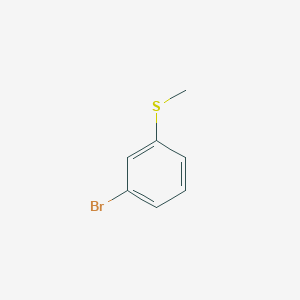

3-Bromothioanisole: is an organic compound with the molecular formula C7H7BrS . It is a derivative of thioanisole, where a bromine atom is substituted at the third position of the benzene ring. This compound is primarily used in the preparation of photoacids and other organic synthesis applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromothioanisole can be synthesized through various methods. One common method involves the reaction of 3-bromobenzenethiol with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone at room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 3-bromofluorobenzene with dimethyl disulfide in the presence of a base such as potassium tert-butoxide . The reaction is conducted in a sealed tube at elevated temperatures (around 50°C) for several hours .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromothioanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding thioanisole derivative

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like or in solvents such as or .

Oxidation: Reagents like or in solvents like .

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran

Major Products:

Substitution: Formation of various substituted thioanisoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thioanisole derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Bromothioanisole serves as an important intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable applications include:

| API Name | Description |

|---|---|

| Pridopidine | A Sigma-1 receptor agonist investigated for Huntington’s Disease and Amyotrophic Lateral Sclerosis (ALS) treatment. |

| 1-Bromo-3-(methylsulfonyl)benzene | An intermediate used in various organic synthesis processes. |

| 3-Methylthiotriphenylamine | Utilized in organic electronic materials. |

| 4-Ethoxy-3′-methylthiostilbene | A compound with potential applications in medicinal chemistry. |

Agrochemical Applications

In the agrochemical sector, this compound has been identified as an effective agent against specific pests and diseases affecting crops. Its role as an anthelmintic has been particularly noted, inhibiting the growth of parasites such as Haemonchus in livestock .

Material Science Applications

This compound is also utilized in material science for the development of advanced materials, particularly in the synthesis of thiol-functionalized polymers and nanomaterials. These materials have potential applications in electronics and photonics.

Case Studies

- Synthesis of Pridopidine :

- Agrochemical Efficacy :

- Material Development :

Wirkmechanismus

The mechanism of action of 3-Bromothioanisole involves its ability to participate in various chemical reactions due to the presence of the bromine and sulfur atoms. The bromine atom can act as a leaving group in substitution reactions, while the sulfur atom can undergo oxidation or reduction. These properties make this compound a versatile reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

2-Bromothioanisole: Similar structure but with the bromine atom at the second position.

4-Bromothioanisole: Similar structure but with the bromine atom at the fourth position.

3-Bromoanisole: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness: 3-Bromothioanisole is unique due to the specific positioning of the bromine atom at the third position and the presence of a sulfur atom. This combination of features allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

3-Bromothioanisole (BrC₆H₄SCH₃), a sulfur-containing organic compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological evaluations, and relevant case studies.

This compound is characterized by its bromine atom and thioether functional group, which contribute to its reactivity and biological interactions. The compound has the following structural formula:

- Linear Formula: BrC₆H₄SCH₃

- Molecular Weight: 219.14 g/mol

- CAS Number: 33733-73-2

Research indicates that this compound may interact with various biological targets, including enzymes involved in drug metabolism and signaling pathways. Notably, studies have explored its effects on cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds.

Cytochrome P450 Inhibition

One study highlighted that compounds similar to this compound demonstrated marked inhibition of CYP17A1, an enzyme involved in steroidogenesis. This inhibition can affect steroid hormone levels, suggesting potential applications in hormonal therapies or cancer treatments .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against certain fungi and bacteria. For instance, it has demonstrated effectiveness against Candida albicans and Candida glabrata, two common fungal pathogens .

Cytotoxicity Assays

Cytotoxicity assays have been conducted to determine the safety profile of this compound. The compound showed low cytotoxicity in human cell lines at concentrations below 10 µM, indicating a selective action against microbial targets without significant harm to human cells .

Study on Antileishmanial Activity

A recent study investigated the antileishmanial activity of gold(I) complexes derived from this compound. The results indicated potent activity against Leishmania infantum promastigotes, suggesting that modifications of the thioether moiety can enhance its biological efficacy .

Synthesis and Biological Evaluation

Another research effort synthesized various derivatives of this compound and evaluated their biological activities. Some derivatives exhibited improved potency against protozoal infections compared to traditional treatments like metronidazole . This highlights the potential for developing new therapeutic agents based on the structure of this compound.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

1-bromo-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYFJZAKUPSUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187409 | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33733-73-2 | |

| Record name | 3-Bromothioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33733-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.